Product packaging for Botcinolide(Cat. No.:)

Botcinolide

Cat. No.: B1249578
M. Wt: 402.5 g/mol
InChI Key: YFWCDPYMHQAWJE-RLWYQBHPSA-N
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Description

Contextualization within Botrytis cinerea Secondary Metabolism

Botrytis cinerea is a necrotrophic fungus, meaning it kills host cells to obtain nutrients. researchgate.net This pathogenic strategy is facilitated by a diverse arsenal (B13267) of secondary metabolites, which are compounds not essential for the fungus's primary growth but crucial for its survival and virulence. researchgate.netnih.gov The secondary metabolism of Botrytis cinerea is extensive, with its genome containing over 40 gene clusters dedicated to producing various classes of compounds, including polyketides, terpenes, non-ribosomal peptides, and alkaloids. researchgate.net

Within this complex metabolic framework, Botcinolide is classified as a polyketide. nih.gov Polyketides are a large and structurally diverse class of natural products synthesized by a series of condensation reactions. Botrytis cinerea produces two main families of non-specific phytotoxins: the botryane-type sesquiterpenes, most notably botrydial (B1222968), and polyketides such as botcinic and botcineric acids and their cyclic derivatives, the botcinins. nih.gov this compound, now more accurately referred to as botcinic acid, belongs to this latter group. acs.org These compounds work in concert to induce chlorosis and cell collapse in host plants, thereby aiding the fungus in its invasion and colonization of plant tissues. nih.gov The production of these phytotoxins is a key factor in the broad host range of B. cinerea, which can infect over 1400 plant species. nih.gov

The biosynthesis of this compound (botcinic acid) is governed by a dedicated gene cluster within the fungal genome. This cluster, located in the subtelomeric regions of the chromosome, contains the genes necessary for the intricate enzymatic steps required to assemble the complex molecule. The co-production of this compound with other phytotoxins like botrydial underscores the multi-faceted chemical warfare that Botrytis cinerea wages against its plant hosts. researchgate.netum.es

Metabolite Class Examples from Botrytis cinerea General Role in Pathogenesis
PolyketidesBotcinic acid (formerly this compound), Botcineric acid, BotcininsPhytotoxicity, induction of chlorosis and cell death
SesquiterpenesBotrydial, Dihydrobotrydial, Abscisic acid (ABA)Phytotoxicity, mimicking plant hormones, involvement in infection cushion formation

Historical Trajectory of this compound Research

The journey of this compound research began in 1993 when Cutler and colleagues first isolated a novel, biologically active natural product from a strain of Botrytis cinerea found on raspberries. oup.com They named this compound "this compound" and proposed a structure of a highly hydroxylated nonalactone (B14067577) with the molecular formula C20H34O8. oup.com This initial work laid the groundwork for investigating the polyketide metabolites of this economically significant plant pathogen.

However, the initially proposed structure of this compound was later found to be incorrect. In 2006, a comprehensive reinvestigation by Nakajima and his team using advanced spectroscopic methods led to a significant structural revision. acs.org Their research revealed that the compound was not a nine-membered lactone but rather the seco-acid of a related compound, botcinin E. acs.org Consequently, this compound was renamed botcinic acid to more accurately reflect its chemical structure. acs.org This correction was a pivotal moment in the study of this metabolite, highlighting the complexities of natural product chemistry.

Subsequent research has focused on elucidating the biosynthetic pathway of botcinic acid and its derivatives. scispace.com Key discoveries include the identification of the gene cluster responsible for its production and the characterization of the enzymes involved, such as the two polyketide synthases required for the formation of the botcinic acid skeleton. scispace.comfrontiersin.org The asymmetric synthesis of key fragments of this compound/botcinin has also been achieved, providing further confirmation of its structure and allowing for more detailed biological studies. nih.gov

Year Key Research Finding Significance
1993Initial isolation and naming as "this compound". oup.comFirst identification of this phytotoxic polyketide from B. cinerea.
2006Structural revision and renaming to "botcinic acid". acs.orgCorrected the chemical structure, clarifying its nature as a seco-acid.
2011Identification of the requirement of two polyketide synthases for production. frontiersin.orgAdvanced the understanding of the biosynthetic pathway of botcinic acid.

Contemporary Significance of this compound in Fungal Pathogenesis Studies

This compound, now understood as botcinic acid, remains a compound of significant interest in the study of fungal pathogenesis due to its established role as a virulence factor for Botrytis cinerea. Its phytotoxic activity has been well-documented, with studies demonstrating its ability to cause chlorosis and severe necrosis in various plant species, including bean, corn, and tobacco. oup.com The phytotoxic effects are attributed to its ability to induce oxidative stress in plant cells, leading to the generation of reactive oxygen species (ROS) that damage cellular components and result in cell death.

The contribution of botcinic acid to the virulence of B. cinerea is considered significant, acting in concert with other phytotoxins like botrydial to facilitate the infection process. researchgate.net Research has shown that while botrydial is a major toxin for some strains, in others, botcinic acid and its derivatives appear to play a more dominant role, suggesting strain-dependent infection strategies. apsnet.orgoup.com This highlights the complexity of the pathogen's virulence mechanisms and its adaptability to different hosts and environments.

Current research continues to explore the intricate regulatory networks that control the production of botcinic acid. The expression of the biosynthetic gene cluster is influenced by various factors, including transcription factors like BcBoa13 and signaling pathways such as the BCG1-calcineurin pathway. Understanding these regulatory mechanisms is crucial for developing novel strategies to control gray mold disease by targeting the production of key virulence factors like botcinic acid. The ongoing investigation into this compound and its related compounds provides valuable insights into the molecular interactions between necrotrophic fungi and their hosts, which is essential for developing effective and sustainable disease management practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O8 B1249578 Botcinolide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H34O8

Molecular Weight

402.5 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R,7R,8R)-5,6,7-trihydroxy-2,4,6,8-tetramethyl-9-oxooxonan-3-yl] (E)-4-hydroxyoct-2-enoate

InChI

InChI=1S/C20H34O8/c1-6-7-8-14(21)9-10-15(22)28-16-11(2)17(23)20(5,26)18(24)12(3)19(25)27-13(16)4/h9-14,16-18,21,23-24,26H,6-8H2,1-5H3/b10-9+/t11-,12-,13+,14?,16-,17+,18-,20-/m1/s1

InChI Key

YFWCDPYMHQAWJE-RLWYQBHPSA-N

Isomeric SMILES

CCCCC(/C=C/C(=O)O[C@@H]1[C@H]([C@@H]([C@@]([C@@H]([C@H](C(=O)O[C@H]1C)C)O)(C)O)O)C)O

Canonical SMILES

CCCCC(C=CC(=O)OC1C(C(C(C(C(C(=O)OC1C)C)O)(C)O)O)C)O

Synonyms

botcinolide

Origin of Product

United States

Structural Elucidation and Nomenclature Revision of Botcinolide

Initial Structural Assignments and Methodological Frameworks

The journey to understand the structure of what was first called botcinolide began in the early 1990s. Initial research laid a foundation that, while later proven incorrect, was a critical first step in characterizing the polyketide metabolites of the fungus Botrytis cinerea.

Application of Advanced Spectroscopic Techniques in Early Elucidation

In 1993, researchers first isolated a novel, biologically active natural product from a strain of Botrytis cinerea found on cultivated raspberries. rsc.orgtandfonline.com They named this amorphous solid this compound. tandfonline.com The initial structural elucidation relied on the most advanced spectroscopic techniques available at the time. colab.wsresearchgate.net

Mass spectrometry, specifically Fast Atom Bombardment (FAB-MS), was crucial in determining the molecular formula, which was established as C₂₀H₃₄O₈. tandfonline.com High-resolution FAB-MS confirmed this with a measured (M+H)⁺ ion at m/z 403.2332. tandfonline.com

Extensive Nuclear Magnetic Resonance (NMR) spectrometry, including ¹H NMR, ¹³C NMR, and DEPT (Distortionless Enhancement by Polarization Transfer) experiments, was employed to piece together the carbon skeleton and the placement of functional groups. tandfonline.com Based on these comprehensive spectroscopic studies, the structure was proposed to be a novel, highly hydroxylated nine-membered lactone (a nonalactone) esterified with 4-hydroxy-2-octenoic acid. rsc.orgtandfonline.comcolab.wsacs.org This proposed structure, featuring a nine-membered ring, was widely accepted in the scientific literature for over a decade. acs.org

Role of Chemical Conversions in Unraveling this compound Structure

In the initial characterization, chemical and spectroscopic techniques were used to define the structure of this compound. colab.wsresearchgate.net The structure was described as a trihydroxylated nona-lactone esterified with 4-hydroxy-2-octenoic acid. colab.wsresearchgate.net However, the pivotal role of chemical conversions became more apparent during the subsequent reinvestigation of the compound's structure. Discrepancies in the chemical behavior of the isolated compound compared to what would be expected from the proposed nine-membered lactone structure prompted a more profound analysis. acs.org The definitive structural revision was ultimately confirmed through chemical reactions that demonstrated the compound was not a lactone but a seco-acid, which could be lactonized to form a related compound. acs.orgacs.org

Critical Structural Revisions and Re-Nomenclature

The mid-2000s marked a significant turning point in the understanding of this compound. Growing inconsistencies between the proposed structure and experimental data, particularly from synthetic chemistry efforts, led to a critical re-examination of this natural product.

Reclassification of this compound as Botcinic Acid and Homothis compound as Botcineric Acid

A comprehensive reinvestigation of metabolites from Botrytis cinerea by Nakajima and colleagues led to the isolation of this compound alongside several related compounds, the botcinins. acs.orgacs.orgnih.gov Upon careful analysis, they determined that the spectroscopic data for this compound were identical to one of their newly isolated compounds, but its chemical properties were inconsistent with the proposed nine-membered lactone structure. acs.org

Their research revealed that "this compound" was, in fact, the seco-acid (an open-ring carboxylic acid) of a compound they named botcinin E. acs.orgacs.orgnih.govtandfonline.com The presence of a carboxylic acid was confirmed by the observation of a tailing peak during HPLC analysis (which could be resolved by adding acid to the eluent) and by its reaction with diazomethane (B1218177) to form a methyl ester. rsc.org This fundamental change in the understanding of its functional groups necessitated a name change. To more accurately reflect its chemical nature, this compound was renamed botcinic acid . acs.orgacs.orgnih.govtandfonline.com

Similarly, a related compound, homothis compound, which differs from this compound only in the length of its fatty acyl side chain (a 4-hydroxy-2-decenoic acid), was also structurally revised. tandfonline.comacs.org Following the same logic, homothis compound was reclassified as botcineric acid . acs.orgacs.orgtandfonline.comscielo.br

Elucidation of Structural Relationships to Botcinin Analogues

The structural revision of this compound is inextricably linked to the discovery of the botcinins. In 2005, Nakajima's group isolated botcinins A-D, which possess a unique bicyclic structure. rsc.orgacs.org Further investigation of the acidic fraction from the same fungal culture yielded botcinins E and F, along with the compound then known as this compound. acs.orgacs.orgnih.gov

The structures of botcinins E and F were determined to be 3-O-deacetylbotcinin A and 3-O-deacetyl-2-epi-botcinin A, respectively. acs.orgnih.gov Crucially, chemical conversion of the newly reclassified botcinic acid (formerly this compound) by treatment with acetic anhydride (B1165640) and pyridine (B92270) yielded a product identical to botcinin E acetate (B1210297). acs.orgacs.org This demonstrated that botcinic acid is the open-chain precursor to the lactone form, botcinin E. acs.orgnih.gov

This reinvestigation also clarified the identities of other previously reported this compound analogues. acs.org For instance:

2-epithis compound was proposed to be the same as botcinin E . acs.orgacs.orgnih.gov

4-O-methylthis compound was found to be the methyl ester of botcinic acid . acs.orgacs.orgacs.orgnih.gov

3-O-acetyl-2-epithis compound was identified as being identical to botcinin A . acs.orgacs.orgnih.govclockss.org

Advanced Methodologies in this compound Structural Analysis

The correction of the this compound structure from a nine-membered lactone to a highly substituted tetrahydropyran-containing carboxylic acid is a prime example of the evolution of analytical chemistry. While initial methods provided a plausible but incorrect structure, advanced methodologies provided the definitive evidence for the revision.

The breakthrough came from the application of more sophisticated two-dimensional NMR techniques, including Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), which revealed that the core structure was a tetrahydropyran (B127337) ring, not a nonalactone (B14067577). The absolute stereochemistry of the revised structure was definitively established using the modified Mosher's method. rsc.org

Furthermore, total synthesis played a crucial role in confirming the revised structure. nih.gov Attempts by multiple independent research groups to synthesize the originally proposed nine-membered lactone structure of this compound had encountered significant difficulties and led to unexpected products, casting the first serious doubts on its validity. Conversely, the successful asymmetric total synthesis of botcinic acid, botcineric acid, and various botcinins unequivocally confirmed the revised structures. rsc.orgnih.govrsc.org These syntheses not only validated the work of Nakajima and colleagues but also proved that the originally proposed nine-membered ring structure is unstable and readily undergoes translactonization. rsc.orgrsc.org

Table of Mentioned Compounds

Original NameRevised Name/Identity
This compoundBotcinic acid
Homothis compoundBotcineric acid
2-epithis compoundBotcinin E
4-O-methylthis compoundMethyl ester of botcinic acid
3-O-acetyl-2-epithis compoundBotcinin A
3-O-acetylhomothis compound3-O-acetylbotcineric acid
Botcinin ANot revised
Botcinin BNot revised
Botcinin CNot revised
Botcinin DNot revised
Botcinin ENot revised
Botcinin FNot revised

Computational Approaches for Stereochemical Configuration and Conformation

The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of structural elucidation. For complex molecules like this compound and its related compounds, computational chemistry methods have become indispensable tools for confirming both relative and absolute configurations. mdpi.com These methods are often used in conjunction with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and chiroptical spectroscopy.

One of the primary computational approaches involves the calculation of NMR chemical shifts. frontiersin.org By comparing the theoretically predicted 13C NMR data for different possible stereoisomers with the experimentally measured spectrum, chemists can assign the relative configurations of stereogenic centers. frontiersin.org This process relies on the principle that the correct structure will exhibit the best correlation between calculated and experimental values. frontiersin.org

Another powerful set of computational techniques falls under the umbrella of chiroptical spectroscopy simulation. This includes the calculation of Optical Rotation (OR), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD). frontiersin.org Quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), are employed to simulate these properties for a proposed structure. mdpi.com The calculated spectra are then compared with the experimental spectra. A strong match provides compelling evidence for the assigned absolute configuration. For flexible molecules, this process requires a thorough conformational search to ensure that the calculated properties are averaged over all significant low-energy conformations. numberanalytics.commdpi.com The J-based configuration analysis, which relies on the analysis of scalar coupling constants (J-values) from NMR, can also be augmented by computational modeling to provide further insights into the molecule's conformation in solution. nih.gov

Machine Learning Paradigms in Chemical Structure Determination

In recent years, machine learning (ML) has emerged as a transformative tool in natural product chemistry, significantly accelerating the process of structure elucidation. jst.go.jpdypvp.edu.in ML algorithms can be trained on vast datasets of known compounds and their corresponding spectral data (e.g., NMR, Mass Spectrometry). dypvp.edu.inrsc.org These trained models can then predict the structure of an unknown compound from its experimental spectra with increasing accuracy. dypvp.edu.in

For instance, deep learning models have shown success in directly predicting molecular structures from NMR spectra, a task that has traditionally been a time-consuming manual process. dypvp.edu.in Machine learning can also assist in the dereplication process by rapidly identifying known compounds in a complex mixture, thereby allowing researchers to focus their efforts on novel structures. dypvp.edu.in

Furthermore, ML algorithms can be integrated with large chemical databases to find compounds with similar spectral features, aiding in the identification process. dypvp.edu.injhidc.org In the context of stereochemistry, ML models can be trained to recognize patterns in spectral data that are indicative of specific stereochemical arrangements. researchgate.net While the direct application of machine learning to the specific case of this compound's initial structural revision is not extensively documented, the development of these technologies represents a significant advancement in the field. jst.go.jprsc.orgjhidc.org These computational and machine learning approaches are increasingly being integrated into the standard workflow for natural product structure determination, promising to reduce errors and accelerate the discovery of new bioactive molecules. frontiersin.orgdypvp.edu.in

Chemical Synthesis and Structural Modifications of Botcinolide

Total Synthesis Strategies for Botcinic Acid and its Proposed Precursors

The absolute confirmation of the structure of botcinic acid and its related compounds, such as botcineric acid and the botcinins, was unequivocally achieved through their total synthesis. colab.wsum.es These synthetic endeavors not only validated the revised structures but also provided a platform to explore the intricate stereochemical challenges posed by these highly functionalized polyketide metabolites. The synthesis of these molecules, which are produced by the fungus Botrytis cinerea, required the development of precise and efficient chemical reactions. researchgate.netfrontiersin.orgnih.gov

A central challenge in the synthesis of related botcinin structures is the formation of the macrocyclic lactone ring with precise control over its stereochemistry. The construction of these large rings is often a critical and challenging step in the synthesis of complex natural products. nih.gov General strategies for such transformations, known as macrolactonization, involve the intramolecular esterification of a linear hydroxy-carboxylic acid precursor (a seco-acid). scielo.br

Several powerful methods have been developed for this purpose. For instance, the Yamaguchi esterification protocol is a widely used method for forming lactones. scielo.br Another common approach is the Corey-Nicolaou lactonization. scielo.br More recently, methods utilizing substituted benzoic anhydrides, such as 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), have been shown to be highly effective for synthesizing medium and large-sized lactones under mild conditions, driven by nucleophilic catalysts. niph.go.jp While ring-closing metathesis (RCM) is a dominant strategy for forming macrocyclic alkenes, nih.govrsc.org the syntheses of botcinins have prominently featured these advanced macrolactonization techniques to close the lactone ring. The successful synthesis of botcinin E, for example, relied on such a key lactonization step to construct the core macrocyclic structure from its linear precursor, botcinic acid. colab.wsjst.go.jp

Synthetic strategies toward botcinic acid and its analogues have employed both convergent and divergent approaches. colab.wsyoutube.com A convergent synthesis involves creating complex fragments of the target molecule independently and then joining them together near the end of the synthesis. This approach is often more efficient for complex targets. The asymmetric synthesis of key fragments of botcinic acid has been reported based on a convergent route, where different molecular fragments were prepared through methods like Evans aldol (B89426) condensation and stereoselective crotylation and then combined via esterification and alkene metathesis. colab.ws

A divergent strategy, on the other hand, begins with a common starting material or intermediate that is then elaborated through different reaction pathways to produce a variety of related compounds. researchgate.netresearchgate.net This approach is particularly valuable for creating a library of analogues for structure-activity relationship studies. The total synthesis work by Fukui and Shiina's group exemplifies a divergent aspect, where they successfully achieved the synthesis of not only botcinic acid but also botcinin E, botcineric acid, and various ester derivatives, starting from common, highly functionalized intermediates. colab.wsjst.go.jp This strategy allowed for the unequivocal identification of several previously reported "botcinolides" as derivatives of the revised botcinic acid structure. colab.ws

Synthetic StrategyDescriptionApplication to Botcinic Acid/Botcinins
Convergent Synthesis Independent synthesis of molecular fragments followed by their assembly. colab.wsKey fragments of the botcinin structure were synthesized separately and then combined using esterification and metathesis. colab.ws
Divergent Synthesis A common intermediate is used to generate a variety of related target molecules. jst.go.jpresearchgate.netA unified synthetic pathway allowed for the production of botcinic acid, botcineric acid, botcinin E, and their methyl esters from shared precursors. colab.wsjst.go.jp
Macrolactonization Intramolecular cyclization of a linear hydroxy-acid to form a lactone ring. scielo.brniph.go.jpA critical step in the synthesis of botcinin E from its seco-acid, botcinic acid. colab.wsjst.go.jp

Development of Stereoselective Synthetic Methodologies for the Macrocyclic Lactone Moiety

Synthetic Analogues and Derivatives of Botcinolide

Following the successful total synthesis and structural confirmation of botcinic acid, research has extended to the creation of synthetic analogues and derivatives. These efforts are aimed at exploring the chemical space around the natural product to understand how specific structural features contribute to its biological profile.

The rational design of analogues involves making deliberate structural modifications to a parent molecule to probe its biological activity or improve its properties. oncodesign-services.comnih.gov In the context of botcinic acid, synthetic work has produced several key derivatives. The total syntheses accomplished by Fukui, Shiina, and their colleagues included the methyl ester of botcinic acid and 3-O-acetylbotcinic acid methyl ester. colab.ws These compounds were significant because they were found to be identical to what had previously been misidentified as 4-O-methylthis compound and 3-O-acetyl-5-O-methylthis compound, respectively, providing further proof for the structural revision. colab.wsacs.org The synthesis of these simple ester and acetyl derivatives represents a fundamental step in exploring how derivatization of the hydroxyl and carboxyl groups affects the molecule's properties.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, as they systematically investigate how changes in a molecule's structure affect its biological activity. oncodesign-services.comwm.edu For botcinic acid and its derivatives, initial biological testing has provided preliminary SAR insights.

Investigations into the antifungal properties of the synthesized compounds revealed that botcinic acid, along with the related natural products botcinin E and botcinin F, exhibited weak antifungal activity against Magnaporthe grisea, the fungus responsible for rice blast disease. researchgate.netcolab.wsacs.org This finding is a crucial piece of SAR data, establishing a baseline activity for the parent compound and its close relatives. Comparing the activities of a range of synthetic analogues allows researchers to identify the key pharmacophore—the essential structural features required for biological activity. nih.govresearchgate.net While extensive SAR studies on a wide array of botcinic acid analogues are not yet widely published, the initial data suggests that the core structure possesses modest antifungal potential, providing a foundation for the future design of more potent analogues. researchgate.net

CompoundModification from Botcinic AcidReported Biological Activity
Botcinic Acid Parent compound (revised structure of this compound)Weak antifungal activity against Magnaporthe grisea. researchgate.netacs.org
Botcinin E Cyclized lactone form of botcinic acidWeak antifungal activity against Magnaporthe grisea. researchgate.netacs.org
Botcinin F Stereoisomer of Botcinin EWeak antifungal activity against Magnaporthe grisea. researchgate.netacs.org
Botcinic Acid Methyl Ester Methyl ester of the carboxylic acidIdentified as the revised structure of 4-O-methylthis compound. colab.wsacs.org

Biological Activity and Phytotoxicity Mechanisms of Botcinolide

Phytotoxic Effects of Botcinolide on Plant Hosts

This compound, a secondary metabolite produced by certain strains of the fungus Botrytis cinerea, exhibits significant phytotoxic activity across a wide range of dicotyledonous plants. researchgate.net Its effects are visually characterized by the induction of chlorosis and necrosis, leading to substantial damage to host plant tissues.

Induction of Chlorosis and Necrosis in Broad-Host-Range Dicotyledonous Plants

This compound and its analogs, such as homothis compound, have been demonstrated to cause severe chlorosis and necrosis in various dicotyledonous plant species. tandfonline.com Bioassays have shown that these compounds are potent phytotoxins, capable of inducing these symptoms at low concentrations. For instance, exogenous application of homothis compound resulted in significant chlorosis and necrosis in corn plants. tandfonline.com Similarly, this compound itself has been shown to cause considerable damage to bean and tobacco plants. The development of these symptoms is a key indicator of the compound's phytotoxic nature and its role in plant disease. scispace.com The ability of this compound to affect a broad range of dicotyledonous plants underscores its general phytotoxic activity, as opposed to being host-specific. researchgate.netmdpi.com

Quantitative Assessment of this compound Impact on Plant Physiological Processes

The phytotoxic effects of this compound extend to the disruption of fundamental plant physiological processes. Quantitative assessments have revealed the extent of this impact. For example, studies on etiolated wheat coleoptiles demonstrated that homothis compound significantly inhibited growth. tandfonline.com At a concentration of 10⁻³ M, it caused 100% inhibition, while concentrations of 10⁻⁴ M and 10⁻⁵ M resulted in 80% and 40% inhibition, respectively. tandfonline.com Although direct quantitative data on this compound's impact on processes like photosynthesis or transpiration are not extensively detailed in the provided context, the observed chlorosis directly implies a disruption of chlorophyll (B73375) and, consequently, photosynthetic capacity. The necrotic lesions and tissue collapse point to a severe disruption of cellular integrity and water relations within the plant. tandfonline.com

Role of this compound as a Virulence Factor in Botrytis cinerea Pathogenesis

This compound is recognized as a significant virulence factor in the pathogenesis of Botrytis cinerea, the fungus responsible for gray mold disease in over 200 plant species. researchgate.net Its production by the fungus contributes directly to the pathogen's ability to infect and colonize host tissues.

Contribution to Host Cell Death and Tissue Maceration during Infection

A primary role of this compound during infection is the induction of host cell death and subsequent tissue maceration. researchgate.netresearchgate.net The phytotoxin facilitates the breakdown of plant tissues, which appears to aid in the penetration and colonization by the fungus. researchgate.net The appearance of chlorotic and necrotic lesions is a direct result of the toxin's ability to kill plant cells. researchgate.netscispace.com This process of inducing cell collapse is a key strategy for necrotrophic pathogens like B. cinerea, which feed on dead host tissue. researchgate.net The secretion of this compound, along with other factors, creates a necrotic environment that is favorable for fungal growth and proliferation. researchgate.net

Molecular and Cellular Mechanisms of this compound Phytotoxicity

The phytotoxic effects of this compound are rooted in its interaction with plant cellular processes at the molecular level. One of the proposed mechanisms of action is the induction of oxidative stress. This involves the generation of reactive oxygen species (ROS) within the plant cells, which can lead to widespread damage to cellular components, including membranes, proteins, and nucleic acids, ultimately resulting in cell death. The ability of this compound to disrupt cellular processes is a key factor in its potency as a phytotoxin.

Identification of Cellular Targets and Signal Transduction Pathways

This compound, and its structurally revised form botcinic acid, are key phytotoxins produced by the necrotrophic fungus Botrytis cinerea. nih.gov While the precise initial molecular targets within the plant cell have not been definitively elucidated, the downstream effects point towards a sophisticated manipulation of cellular signal transduction pathways that govern plant defense. The primary phytotoxic action of botcinic acid is linked to the induction of oxidative stress within plant cells, which contributes to the rapid cell death, chlorosis, and necrosis characteristic of gray mold disease. researchgate.net

As a virulence factor, this compound's activity is deeply intertwined with the modulation of the plant's hormonal defense signaling network. researchgate.net Most cell surface receptors trigger intracellular signaling cascades that transmit signals to various targets, often culminating in the regulation of gene expression. researchgate.net In the case of infection by B. cinerea, the fungus and its secreted toxins, including botcinic acid, manipulate the complex interplay between two major defense hormone pathways: the salicylic (B10762653) acid (SA) pathway and the jasmonic acid (JA) pathway. Typically, the SA pathway is activated in response to biotrophic pathogens, often leading to a programmed cell death known as the hypersensitive response (HR), while the JA pathway is crucial for defense against necrotrophic pathogens and herbivores. frontiersin.orgontosight.ai

Botrytis cinerea, however, exploits this system for its own benefit. tandfonline.com Research on botrydial (B1222968), a sesquiterpene toxin with a redundant role to botcinic acid, shows that it induces markers for both SA- and JA-mediated pathways (e.g., PR1 and PDF1.2 genes, respectively). preprints.org By eliciting an SA-dependent response, the fungus promotes host cell death, which, as a necrotroph, it requires for nutrition. preprints.org This simultaneous activation can also lead to the SA pathway antagonizing the JA pathway, effectively suppressing the plant's most appropriate defense mechanism against a necrotrophic attacker. tandfonline.comnih.gov Therefore, while a direct receptor for this compound remains to be identified, its significant impact is on the signal transduction cascades of SA and JA, hijacking them to facilitate fungal proliferation.

Modulation of Plant Defense Responses by this compound

This compound, as a key component of the phytotoxic arsenal (B13267) of Botrytis cinerea, actively modulates plant defense responses to favor the pathogen's necrotrophic lifestyle. mdpi.com The primary symptoms of its activity, chlorosis and severe necrosis, are visible manifestations of its ability to overcome and manipulate host defenses. researchgate.netmdpi.com The interaction is not merely toxic; it represents a targeted modulation of the plant's immune signaling to create a suitable environment for infection. nih.gov

The fungus, through the secretion of this compound and other effectors like botrydial, induces a state resembling a hypersensitive response (HR) in the host plant. preprints.org This process involves the accumulation of reactive oxygen species (ROS) and the deposition of callose. Normally a defense mechanism to contain biotrophic pathogens, this induced cell death is advantageous for a necrotroph like B. cinerea, which feeds on dead tissue.

The modulation hinges on the manipulation of the SA and JA signaling pathways. tandfonline.com Studies have shown that B. cinerea can produce compounds that act as elicitors of the SA pathway. tandfonline.com This activation promotes disease development by suppressing the JA pathway, which is required for resistance against this type of pathogen. tandfonline.comnih.gov In essence, this compound contributes to a pathogenic strategy where the fungus hijacks the plant's own defense system, turning a protective response into a vulnerability and thereby facilitating the spread of the disease within the host tissue. researchgate.nettandfonline.com The functional redundancy of botcinic acid and botrydial in virulence underscores the importance of this defense modulation strategy for the pathogen. nih.gov

Antifungal Properties of this compound-Related Compounds

This compound (now structurally identified as botcinic acid) and its related family of polyketides, the botcinins, exhibit notable biological activities, including antifungal properties against various plant pathogens. nih.govnih.govnih.gov These compounds are secondary metabolites produced by the fungus Botrytis cinerea and contribute to its interactions with other microorganisms in its ecological niche. nih.gov

Spectrum of Antifungal Activity of Botcinins against Plant Pathogens

Research has demonstrated that botcinins possess a range of antifungal activities, with the rice blast pathogen, Magnaporthe grisea, being a primary subject of these investigations. nih.govnih.gov The potency of this antifungal action varies significantly between the different botcinin analogues, highlighting a clear structure-activity relationship. For instance, botcinins B and C have shown the most significant activity against M. grisea, with a Minimum Inhibitory Concentration (MIC) of 12.5 µM. nih.gov In contrast, botcinins A and D are considerably less active. nih.gov

Further studies on other related compounds have expanded this understanding. Botcinins E and F, along with botcinic acid itself (revised from this compound), displayed weak antifungal activity against M. grisea. nih.govresearchgate.net The activity of 2-epi-botcinin A was found to be eight times weaker than that of botcinin A, while 3-O-acetylbotcineric acid also showed limited potency with an MIC value of 100 µM. nih.govoup.comtandfonline.com These findings suggest that structural features, such as the length of the acyl chain and the presence and position of acetyl groups, are critical determinants of the antifungal efficacy of these compounds. tandfonline.com

Below is an interactive data table summarizing the reported antifungal activity of various botcinin compounds against Magnaporthe grisea.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)Reference
Botcinin BMagnaporthe grisea12.5 µM nih.gov
Botcinin CMagnaporthe grisea12.5 µM nih.gov
Botcinin AMagnaporthe grisea> 100 µM nih.gov
Botcinin DMagnaporthe grisea> 100 µM nih.gov
Botcinin EMagnaporthe griseaWeak Activity nih.gov
Botcinin FMagnaporthe griseaWeak Activity nih.gov
Botcinic Acid (formerly this compound)Magnaporthe griseaWeak Activity nih.gov
2-epi-Botcinin AMagnaporthe grisea100 µM (8x less active than Botcinin A) nih.govtandfonline.com
3-O-Acetylbotcineric AcidMagnaporthe grisea100 µM nih.govtandfonline.com
Magnaporthe grisea

Research Potential of this compound Scaffolds for Antifungal Agent Discovery

The unique chemical structures and biological activities of this compound and its analogues present a significant research potential for the discovery of novel antifungal agents. nih.govnih.gov Natural products have historically been a rich source of lead compounds for drug development, and the botcinin family represents a promising scaffold for creating new, effective fungicides. nih.gov

The development of next-generation antifungal agents is critical due to the rise of drug-resistant fungal strains. nih.govmdpi.com The this compound scaffold, being a natural product involved in pathogenic interactions, offers a starting point for several discovery strategies. preprints.orgmdpi.com One major avenue of research is the targeting of the biosynthetic pathway of botcinic acid itself. mdpi.com The production of botcinic acid requires the concerted action of two key polyketide synthases (PKSs), BcBoa6 and BcBoa9. mdpi.com These enzymes are essential for the compound's creation and represent specific, potential targets for new antifungal compounds that could inhibit virulence by blocking toxin production. mdpi.com

Furthermore, the core structure of this compound can be used as a chemical scaffold for the synthesis of new derivatives. nih.gov Through medicinal chemistry and lead optimization, the natural scaffold can be modified to enhance its antifungal potency, broaden its spectrum of activity, and improve its stability and safety profile. ekb.eg Understanding the structure-activity relationships observed in nature—such as how changes in the acyl chain or stereochemistry affect toxicity and antifungal action—provides a blueprint for designing more effective molecules. nih.govtandfonline.com Given the need for new antifungal drugs with novel mechanisms of action, the this compound scaffold provides a valuable and biologically relevant foundation for future drug discovery efforts. nih.gov

Analytical Methodologies for Botcinolide Research

Extraction, Isolation, and Purification Techniques for Botcinolide from Fungal Cultures

The initial step in studying this compound involves its extraction from the fungal source, typically liquid fermentation cultures of Botrytis cinerea. researchgate.net The process is generally guided by bioassays to track the active compound through various fractionation steps. biorxiv.org

The common workflow begins with growing the fungus, such as a strain isolated from raspberry fruit (Rubus ideaus), in a suitable liquid medium like potato-dextrose broth for several days. researchgate.net After the incubation period, the culture broth and mycelium are homogenized and subjected to extraction.

Extraction: Liquid-liquid extraction is the primary method used to separate this compound from the aqueous culture medium. preprints.org Ethyl acetate (B1210297) is a commonly employed solvent for this purpose. The culture broth is typically extracted multiple times with equal volumes of ethyl acetate to ensure efficient recovery of the metabolite. researchgate.net The resulting organic extract is then dried, often using anhydrous sodium sulfate (B86663), and concentrated under vacuum to yield a crude, gummy residue. researchgate.net

Isolation and Purification: The crude extract, containing a complex mixture of fungal metabolites, requires further separation and purification to isolate this compound.

Column Chromatography: The concentrated crude extract is first subjected to open glass column chromatography. preprints.org Silica gel (e.g., 70-230 mesh) is a standard stationary phase. researchgate.net A stepwise elution gradient using solvents of increasing polarity is employed to fractionate the extract. A typical solvent series might include benzene, t-butyl methyl ether, ethyl acetate, acetone, and acetonitrile (B52724). researchgate.net Fractions are collected and tested for biological activity to identify those containing the target compound.

Thin-Layer Chromatography (TLC): TLC is used for monitoring the separation process and identifying fractions containing this compound. researchgate.net For visualization, a spray reagent like anisaldehyde followed by heating can be used, which produces a distinct colored spot for this compound. researchgate.net

High-Performance Liquid Chromatography (HPLC): The final purification step to obtain highly pure this compound is often accomplished using preparative or semi-preparative HPLC. apsnet.orgacs.org A reverse-phase column, such as a C18 column, is commonly used. The mobile phase typically consists of a mixture of acetonitrile and water, with the specific ratio optimized for the best separation.

Table 1: Summary of Extraction, Isolation, and Purification Techniques for this compound

Step Technique Details Reference(s)
Fungal Culturing Liquid Fermentation Botrytis cinerea grown in potato-dextrose broth on a rotary shaker at ~23°C for 12 days. researchgate.net
Extraction Liquid-Liquid Extraction Homogenized culture extracted twice with equal volumes of ethyl acetate. The organic phase is dried over anhydrous sodium sulfate and evaporated under vacuum. researchgate.netpreprints.org

| Initial Isolation | Open Column Chromatography | Stationary Phase: Silica gel 60 (70-230 mesh). Mobile Phase: Stepwise elution with benzene, t-butyl methyl ether, ethyl acetate, acetone, acetonitrile. | researchgate.net | | Monitoring | Thin-Layer Chromatography (TLC) | Stationary Phase: Silica gel 60, F-254. Developing System: Toluene-ethyl acetate-formic acid (5:4:1 v/v). Visualization: Anisaldehyde spray and heating. | researchgate.net | | Final Purification | Semi-Preparative HPLC | Column: C18 reverse-phase (e.g., 2.2 x 25 cm). Mobile Phase: Acetonitrile-water (e.g., 55:45 v/v). Detection: UV at 254 nm. | |

Advanced Chromatographic and Spectroscopic Methods for this compound Detection and Quantification

Once isolated, advanced analytical techniques are essential for the structural elucidation, detection, and quantification of this compound. These methods provide detailed information on the molecular structure and the concentration of the compound in a sample.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for both the purification and analysis of this compound. plantsciencejournal.com When coupled with a UV detector, it allows for the detection of the compound based on its absorbance of UV light, typically at wavelengths like 212 nm or 254 nm. researchgate.netnih.gov For quantitative analysis, the area of the chromatographic peak is proportional to the concentration of the analyte. plantsciencejournal.com HPLC methods can be validated to ensure accuracy, precision, and sensitivity for quantifying metabolites in fungal extracts. plantsciencejournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. apsnet.orgfrontiersin.orgfrontiersin.org LC-MS is widely used for metabolite profiling of B. cinerea and can be used to detect and quantify this compound (Botcinic acid) and its derivatives. biorxiv.org Gene inactivation studies coupled with LC-MS analysis have been instrumental in confirming the roles of specific genes in the Botcinic acid biosynthetic pathway.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the detailed molecular structure of organic compounds like this compound. Both ¹H NMR and ¹³C NMR spectra provide critical information. researchgate.net For instance, the ¹³C NMR spectrum of the related compound homothis compound showed 21 signals corresponding to various carbon atoms, including methyls, methylenes, and methines. Advanced 2D NMR techniques, such as COSY and HMBC, were crucial in revising the structure of this compound to Botcinic acid. apsnet.org

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental formula of this compound. Techniques like Fast Atom Bombardment Mass Spectrometry (FABMS) and High-Resolution FABMS (HRFAB-MS) have been used. researchgate.net For example, HRFAB-MS confirmed the molecular formula of this compound as C₂₀H₃₄O₈ by providing a highly accurate mass measurement of the protonated molecule (M+H)⁺. researchgate.net

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule. For this compound, a maximum absorbance (λmax) in methanol (B129727) was observed at 212 nm. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound showed characteristic absorption bands for hydroxyl (-OH) groups at 3410 cm⁻¹ and carbonyl (C=O) groups at 1725 cm⁻¹. researchgate.net

Table 2: Advanced Analytical Methods in this compound Research

Method Application Key Findings / Parameters Reference(s)

| HPLC-UV | Purification, Detection, Quantification | Column: C18 reverse-phase. Detection Wavelengths: 212 nm, 254 nm. Used for final purification and to quantify based on peak area. | researchgate.netplantsciencejournal.com | | LC-MS | Detection, Quantification, Metabolite Profiling | Combines HPLC separation with MS detection for high sensitivity and specificity in complex fungal extracts. Used to confirm the absence of Botcinic acid in gene knockout mutants. | apsnet.orgfrontiersin.org | | NMR Spectroscopy | Structural Elucidation | ¹H NMR (300 or 400.13 MHz), ¹³C NMR (75 or 100.63 MHz). Provided detailed structural assignments of all carbon and hydrogen atoms. 2D NMR was key to structural revision. | researchgate.netapsnet.org | | Mass Spectrometry | Molecular Weight and Formula Determination | Techniques: FABMS, HRFAB-MS. Determined molecular formula (e.g., C₂₀H₃₄O₈ for this compound) from exact mass measurements. | researchgate.net | | UV Spectroscopy | Detection | λmax in Methanol: 212 nm. | researchgate.net | | IR Spectroscopy | Functional Group Identification | Major bands at νmax 3410 cm⁻¹ (OH), 1725 cm⁻¹ (C=O, ester), and 1650 cm⁻¹ (C=C). | researchgate.net |

Future Directions and Emerging Research Avenues for Botcinolide

Comprehensive Elucidation of the Complete Botcinolide Biosynthetic Network

While significant progress has been made in identifying the core genetic machinery for botcinic acid production, a complete, functional map of the entire biosynthetic network remains an important future goal. The botcinic acid gene cluster, containing numerous genes (designated BcBOA1 to BcBOA17), is known to be essential for its synthesis. researchgate.net Crucially, research has demonstrated that two distinct polyketide synthases (PKSs), BcBOA6 and BcBOA9, which are located at different genomic loci, must act in concert to produce the final molecule. researchgate.netmdpi.com

Future research will focus on systematically characterizing the precise function of each enzyme encoded within the BcBOA cluster. This includes putative monooxygenases (e.g., BOA2, BOA3, BOA4, BOA7), reductases (e.g., BOA5), and other tailoring enzymes that are responsible for the specific hydroxylations, methylations, and cyclizations that yield the final complex structure of botcinic acid and its derivatives. uniprot.org Understanding the role of each component will allow for a step-by-step reconstruction of the entire biosynthetic pathway.

Furthermore, the regulatory web that governs the expression of this gene cluster is only partially understood. The Gα subunit of a heterotrimeric G protein, BCG1, is known to co-regulate the expression of BcBOA genes, but the upstream signals and downstream transcription factors that respond to environmental and host cues need to be fully identified. researchgate.net Elucidating this complete network will not only solve a fundamental biochemical puzzle but also open doors to predicting and potentially controlling toxin production in agricultural settings.

Table 1: Key Genes in the this compound (Botcinic Acid) Biosynthetic Cluster This table is interactive. Click on headers to sort.

Gene Name Proposed Function Significance Reference
BcBOA6 (BcPKS6) Polyketide Synthase (PKS) One of two essential PKSs required for the biosynthesis of the polyketide backbone. researchgate.net
BcBOA9 (BcPKS9) Polyketide Synthase (PKS) The second essential PKS that acts in concert with BcBOA6. researchgate.net
BcBOA5 Trans-enoyl reductase Believed to perform a reduction step that is missing in the domain structure of the BcBOA6 PKS. uniprot.org
BcBOA7 Cytochrome P450 monooxygenase Potentially involved in hydroxylation of the polyketide side chain. uniprot.org
BCG1 Gα subunit of heterotrimeric G protein A key regulator that controls the expression of the BcBOA gene cluster. researchgate.net
BcBoa13 Zn2Cys6 transcription factor A transcription factor that positively regulates the expression of biosynthetic genes.

Development of Advanced Stereoselective Synthetic Strategies for Complex this compound Analogues

The chemical synthesis of this compound and its relatives has a notable history that underscores the molecule's complexity. Initial attempts at total synthesis based on the originally proposed nine-membered lactone structure of "this compound" consistently failed, which was a key factor leading to its structural re-evaluation and revision to the seco-acid form, botcinic acid. Subsequent successful total syntheses, such as those accomplished by Shiina and others, have unequivocally confirmed the corrected structure through advanced stereoselective methods, including asymmetric aldol (B89426) reactions and the use of powerful lactonizing agents. nih.govacs.org

The future of synthetic chemistry in this area lies not in merely recreating the natural product, but in developing highly flexible and efficient synthetic platforms to generate a wide array of complex analogues. This involves creating novel stereoselective reactions to precisely control the multiple chiral centers within the molecule. Such advanced strategies will enable the systematic modification of different parts of the botcinic acid scaffold—the tetrahydropyran (B127337) core, the fatty acid side chain, and the position and stereochemistry of various functional groups.

A particularly promising avenue is the expansion of mutasynthesis, a hybrid approach combining chemical synthesis and biotechnology. rsc.org In this strategy, synthetic precursors are fed to mutant strains of B. cinerea that are blocked in the early stages of the biosynthetic pathway but retain the later "tailoring" enzymes. rsc.org These fungal enzymes can then modify the synthetic analogues in ways that are difficult to achieve through traditional chemistry, generating novel, highly complex derivatives. rsc.org The creation of a diverse library of these analogues is critical for probing structure-activity relationships and identifying the specific structural features required for its biological functions.

In-depth Understanding of this compound-Mediated Host-Pathogen Interactions at the Molecular Level

Botcinic acid is a known phytotoxin that plays a significant role in the virulence of B. cinerea, contributing to symptoms like chlorosis and necrosis on host plants. nih.gov Its mode of action is linked to the induction of an oxidative burst, leading to the accumulation of reactive oxygen species (ROS) in plant cells, which ultimately causes cell death. As a necrotroph, the fungus benefits from this host cell death to acquire nutrients. apsnet.org Botcinic acid often acts in conjunction with another major phytotoxin, the sesquiterpene botrydial (B1222968), and strains that produce both toxins are frequently more aggressive. nih.gov

While the general phytotoxic effect is established, the precise molecular interactions within the host remain a key area for future investigation. A primary goal is to identify the specific host protein or cellular component that this compound directly targets to initiate the cell death cascade. Understanding this primary interaction is the first step in mapping the entire host signaling pathway that is hijacked by the fungus. Research should aim to answer how this compound perception leads to ROS production and how this pathway interacts with other defense and cell death signals in the plant.

Furthermore, the interplay between botcinic acid and other virulence factors secreted by B. cinerea requires deeper study. The fungus secretes a cocktail of cell wall-degrading enzymes and protein effectors, such as BcSpl1 and NEP-like proteins, which also induce host cell death. frontiersin.orgmdpi.com Future research using advanced cell biology and proteomic techniques will be essential to understand how these different molecules act synergistically at the host-pathogen interface to dismantle plant defenses and promote successful colonization.

Exploration of Uncharted Biological Activities of this compound and its Derivatives in Non-Clinical Contexts

Current research on this compound has overwhelmingly focused on its role as a phytotoxin in plant pathogenesis. However, secondary metabolites in fungi often serve multiple ecological functions beyond a single interaction. An emerging area of research is the exploration of this compound's biological activities in non-clinical contexts, particularly its role in mediating interactions with other microorganisms.

Evidence already suggests that botcinic acid and its derivatives possess antifungal properties against other fungi, such as the rice blast pathogen Magnaporthe grisea. nih.govcolab.ws This indicates a potential role in chemical warfare and niche competition within complex microbial communities. Future studies should systematically screen this compound and its synthetic analogues against a broad panel of fungi and bacteria that share the same ecological niches as B. cinerea. This could reveal a role in inhibiting competitors or shaping the local microbiome to the fungus's advantage.

Other potential, yet unexplored, activities include insecticidal or insect-deterrent effects, which could be relevant given that insects can act as vectors for fungal spores. Investigating these uncharted biological activities will provide a more holistic view of this compound's ecological significance, moving beyond the host-pathogen paradigm to understand its function in the broader ecosystem.

Integration of Multi-Omics Technologies (Genomics, Transcriptomics, Metabolomics) for Systems-Level Analysis of this compound Production and Function

The study of B. cinerea has greatly benefited from the application of various "omics" technologies. Genomics has revealed the full genetic potential for secondary metabolism, including the identification of over 40 biosynthetic gene clusters. researchgate.net Transcriptomics has provided snapshots of which genes, including those for this compound synthesis, are expressed during different stages of growth and infection. mdpi.comoup.com Proteomics has characterized the secretome—the suite of proteins released by the fungus to interact with its environment—while metabolomics has profiled the actual secondary metabolites produced under specific conditions. frontiersin.orgapsnet.org

The next frontier is not merely the application of these technologies in isolation but their deep integration within a systems biology framework. frontiersin.orguva.nl A systems-level approach aims to build comprehensive, predictive models of how the fungus operates as a whole. uva.nl By integrating genomic data (the blueprint), transcriptomic data (the active instructions), proteomic data (the functional machinery), and metabolomic data (the chemical output), researchers can begin to understand how B. cinerea dynamically regulates this compound production in response to complex environmental cues.

This integrated approach will help unravel how signals from the host plant or competing microbes are processed through fungal signaling networks to control the expression of the BcBOA gene cluster. Ultimately, these multi-omics models could predict the production of this compound and other virulence factors under different agricultural conditions, offering novel insights for developing sophisticated and sustainable disease management strategies. frontiersin.org

Q & A

Q. How should researchers address peer-review critiques of this compound’s structural reassignments?

  • Response Strategy : Rebut critiques with synthetic evidence (e.g., comparison of synthetic vs. natural 2-epithis compound). Submit corrected spectra and crystallographic data as supplementary files. Acknowledge prior misinterpretations transparently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.